Chiral Purity: (R)-Enantiomer (CAS 1378378-32-5) vs. Racemate (CAS 26116-15-4) – Defined Stereochemistry for Asymmetric Synthesis
The (R)-(1-Isopropylpyrrolidin-2-yl)methanamine free base (CAS 1378378-32-5) is commercially supplied with a purity specification of ≥98% as a single enantiomer, verified by batch QC . By contrast, the racemate (CAS 26116-15-4) is offered at 95% purity with no enantiomeric enrichment . For asymmetric synthesis applications demanding stereochemical fidelity, the enantiopure (R) isomer eliminates the need for in-house resolution, reducing purification steps and yield losses .
| Evidence Dimension | Enantiomeric purity (commercially available material) |
|---|---|
| Target Compound Data | ≥98% chiral purity, single (R)-enantiomer free base |
| Comparator Or Baseline | Racemic 2-(aminomethyl)-1-isopropylpyrrolidine (CAS 26116-15-4): 95% purity, no enantiomeric enrichment |
| Quantified Difference | Target compound provides ≥98% enantiomeric excess (ee); racemate has 0% ee |
| Conditions | Commercial supplier specifications (Chemscene for target; AKSci/chem960 for racemate) |
Why This Matters
Procuring the enantiopure (R)-isomer eliminates the 50% yield loss and additional purification mandated by racemic starting material in stereospecific drug synthesis.
